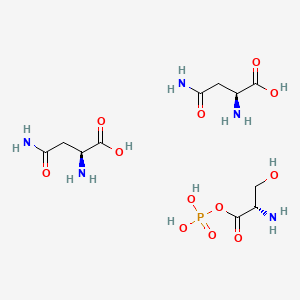Einecs 282-073-0
CAS No.: 84083-23-8
Cat. No.: VC16993612
Molecular Formula: C11H24N5O12P
Molecular Weight: 449.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84083-23-8 |
|---|---|
| Molecular Formula | C11H24N5O12P |
| Molecular Weight | 449.31 g/mol |
| IUPAC Name | (2S)-2,4-diamino-4-oxobutanoic acid;phosphono (2S)-2-amino-3-hydroxypropanoate |
| Standard InChI | InChI=1S/2C4H8N2O3.C3H8NO6P/c2*5-2(4(8)9)1-3(6)7;4-2(1-5)3(6)10-11(7,8)9/h2*2H,1,5H2,(H2,6,7)(H,8,9);2,5H,1,4H2,(H2,7,8,9)/t3*2-/m000/s1 |
| Standard InChI Key | VFPWBRXRQYQGTG-NYIJDJKZSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)OP(=O)(O)O)N)O |
| Canonical SMILES | C(C(C(=O)O)N)C(=O)N.C(C(C(=O)O)N)C(=O)N.C(C(C(=O)OP(=O)(O)O)N)O |
Introduction
EINECS 282-073-0: Substance Identification and Regulatory Classification
EINECS Number Structure and Significance
EINECS numbers follow a 7-digit format (e.g., 2xx-xxx-x), where the first digit is always “2” to denote inclusion in the original inventory . The identifier 282-073-0 corresponds to a substance listed under Directive 67/548/EEC, which established the EU’s first comprehensive system for classifying and labeling hazardous chemicals. Substances in EINECS are classified as “phase-in” under the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) Regulation, meaning they were presumed to be on the EU market prior to REACH’s enactment in 2007 .
EC Inventory Composition
The EC Inventory, maintained by the European Chemicals Agency (ECHA), consolidates three lists:
-
EINECS: 100,196 substances commercially available between 1971–1981.
-
ELINCS: Substances notified under the New Substances Notification (NONS) regime post-1981.
EINECS 282-073-0 resides within the EINECS subset, though its specific chemical identity remains unconfirmed in publicly accessible ECHA databases .
Regulatory Context: REACH and CLP Frameworks
REACH Registration Requirements
Under REACH, phase-in substances like EINECS 282-073-0 require registration if manufactured or imported in quantities ≥1 tonne/year . ECHA CHEM, the agency’s updated database, now hosts REACH registration dossiers, though 1,360 dossiers remained temporarily unavailable as of December 2024 due to technical issues . Registrants must submit data on hazards, uses, and risk management measures, ensuring compliance with Article 10 of REACH .
Classification, Labeling, and Packaging (CLP)
Functional and Industrial Applications of EINECS Substances
Table 1: Representative Plastic Additives and Their Functions
| EC Number | Substance Name | Function | Polymer Type | Concentration (%) |
|---|---|---|---|---|
| 217-421-2 | Octabenzone | Stabilizer | Polyolefin-I, PUR | 0.2–5.0 |
| 203-585-2 | Resorcinol | Flame retardant | Various | N/A |
| 274-570-6 | 2-(2H-benzotriazol-2-yl)-phenol derivative | UV stabilizer | PET, PC | 0.2 |
Cosmetic and Pharmaceutical Applications
Ethanol (EC 200-578-6), a common solvent and preservative, exemplifies how EINECS-listed substances are utilized in cosmetics . While EINECS 282-073-0’s role in such sectors is undocumented, analogous substances highlight potential applications in formulations requiring solubility or antimicrobial properties.
Data Gaps and Research Limitations
Availability in ECHA Databases
Despite ECHA’s commitment to transparency, EINECS 282-073-0 lacks a publicly accessible substance infocard or registration dossier . This gap may arise from:
-
Confidential business information (CBI) claims by registrants.
-
The substance’s discontinuation or niche use.
Analytical Challenges
Without structural data (e.g., CAS number, IUPAC name), inferring properties or uses remains speculative. Cross-referencing with other regulatory lists (e.g., PIC, POPs) could yield indirect insights but is beyond the scope of available sources .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume